molecular formula C16H20N2OS B6085172 4-methyl-6-(methylthio)-N-(tetrahydro-2-furanylmethyl)-2-quinolinamine

4-methyl-6-(methylthio)-N-(tetrahydro-2-furanylmethyl)-2-quinolinamine

Cat. No. B6085172
M. Wt: 288.4 g/mol
InChI Key: YCUGPXLRDDQLRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-6-(methylthio)-N-(tetrahydro-2-furanylmethyl)-2-quinolinamine, also known as PNU-159682, is a small molecule compound that has shown promise in scientific research as a potential therapeutic agent.

Mechanism of Action

The mechanism of action of 4-methyl-6-(methylthio)-N-(tetrahydro-2-furanylmethyl)-2-quinolinamine involves the inhibition of the proteasome, a cellular complex responsible for the degradation of proteins. By inhibiting the proteasome, 4-methyl-6-(methylthio)-N-(tetrahydro-2-furanylmethyl)-2-quinolinamine can induce apoptosis (programmed cell death) in cancer cells and prevent the growth of bacteria.
Biochemical and Physiological Effects:
Studies have shown that 4-methyl-6-(methylthio)-N-(tetrahydro-2-furanylmethyl)-2-quinolinamine can induce apoptosis in multiple myeloma and acute myeloid leukemia cells, as well as inhibit the growth of MRSA and Pseudomonas aeruginosa. However, 4-methyl-6-(methylthio)-N-(tetrahydro-2-furanylmethyl)-2-quinolinamine has also been shown to have cytotoxic effects on normal cells, which may limit its potential as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One advantage of using 4-methyl-6-(methylthio)-N-(tetrahydro-2-furanylmethyl)-2-quinolinamine in lab experiments is its ability to selectively target cancer cells and bacteria, making it a potentially effective therapeutic agent. However, its cytotoxic effects on normal cells may limit its use in clinical settings. Additionally, the cost and availability of 4-methyl-6-(methylthio)-N-(tetrahydro-2-furanylmethyl)-2-quinolinamine may be a limitation for some researchers.

Future Directions

For research on 4-methyl-6-(methylthio)-N-(tetrahydro-2-furanylmethyl)-2-quinolinamine include investigating its potential as a combination therapy with other anti-cancer agents, as well as exploring its use in the treatment of other types of cancer and bacterial infections. Additionally, further studies are needed to better understand the cytotoxic effects of 4-methyl-6-(methylthio)-N-(tetrahydro-2-furanylmethyl)-2-quinolinamine on normal cells and to develop strategies to minimize these effects.

Synthesis Methods

The synthesis of 4-methyl-6-(methylthio)-N-(tetrahydro-2-furanylmethyl)-2-quinolinamine involves the reaction of 6-bromo-4-methylquinoline with sodium methanethiolate to form 6-(methylthio)-4-methylquinoline. This intermediate is then reacted with tetrahydro-2-furanylmethylamine to yield 4-methyl-6-(methylthio)-N-(tetrahydro-2-furanylmethyl)-2-quinolinamine.

Scientific Research Applications

4-methyl-6-(methylthio)-N-(tetrahydro-2-furanylmethyl)-2-quinolinamine has been studied for its potential as an anti-cancer agent, specifically in the treatment of multiple myeloma and acute myeloid leukemia. It has also been investigated for its ability to inhibit the growth of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa.

properties

IUPAC Name

4-methyl-6-methylsulfanyl-N-(oxolan-2-ylmethyl)quinolin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2OS/c1-11-8-16(17-10-12-4-3-7-19-12)18-15-6-5-13(20-2)9-14(11)15/h5-6,8-9,12H,3-4,7,10H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCUGPXLRDDQLRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C=C(C=C2)SC)NCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-6-methylsulfanyl-N-(oxolan-2-ylmethyl)quinolin-2-amine

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